molecular formula C13H13N3O2S B2664985 1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034398-32-6

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2664985
CAS No.: 2034398-32-6
M. Wt: 275.33
InChI Key: CTVJLXRZCAKJOE-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a fused heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core sulfonated at the 2,2-positions. The structure incorporates a methyl group at position 1 and a pyridin-2-ylmethyl moiety at position 3, introducing both steric and electronic modifications. This compound is of interest in materials science and medicinal chemistry due to its structural similarity to derivatives used in organic electronics and radiotracers .

Properties

IUPAC Name

1-methyl-3-(pyridin-2-ylmethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-15-12-7-2-3-8-13(12)16(19(15,17)18)10-11-6-4-5-9-14-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVJLXRZCAKJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of compounds related to thiadiazole derivatives. For instance, studies have demonstrated that certain thiazole-bearing molecules exhibit significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance the efficacy of these compounds against seizures .

b. MAO Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro assays have shown that derivatives of thiadiazole can effectively inhibit MAO-A and MAO-B isoforms, which are crucial for managing mood disorders and neurodegenerative diseases . The inhibition percentages and half-maximal inhibitory concentration (IC50) values for various synthesized derivatives provide insights into their potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is essential for optimizing its pharmacological properties. The following table summarizes key modifications and their impact on biological activity:

Modification Effect on Activity
Substitution on the pyridine ringEnhances binding affinity to target receptors
Variations in alkyl chain lengthAlters lipophilicity and bioavailability
Halogen substitutionsIncreases potency against specific enzymes

Case Studies

Numerous studies have documented the efficacy of thiadiazole derivatives in clinical settings:

a. Thiadiazole Derivatives as Antidepressants

A study published in a peer-reviewed journal explored the antidepressant effects of thiadiazole derivatives, revealing that specific modifications led to improved serotonin receptor binding and enhanced mood-lifting properties. The findings suggest potential applications in treating major depressive disorder .

b. Antitumor Activity

Recent investigations have reported the antitumor activity of thiazole-pyridine hybrids against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The benzo[c][1,2,5]thiadiazole 2,2-dioxide framework is shared with several derivatives, but substituents critically influence properties:

Compound Name Key Substituents S=O Bond Length (Å) C=N Bond Length (Å) Notable Features
Target Compound 1-Methyl, 3-(pyridin-2-ylmethyl) ~1.426 (avg.) ~1.287 (avg.) Pyridine enhances coordination potential
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide Fused phenanthrene ring 1.432 1.288 Extended π-conjugation for charge transport
Acenaphtho[1,2-c][1,2,5]thiadiazole 8,8-dioxide Fused acenaphthene ring 1.417–1.434 1.291–1.302 Planar structure for stacking interactions
Me@HAPTHI 3-Phenyl, 4-(methylamino)butyl N/A N/A Used in PET imaging (norepinephrine transporter)

Its S=O and C=N bond lengths align with averages for neutral 1,2,5-thiadiazole 1,1-dioxides, suggesting comparable stability and electronic delocalization .

Magnetic and Redox Properties

Thiadiazole dioxides form stable radical anions with tunable magnetic coupling. For example:

  • Radical salts of tdapO₂ exhibit magnetic coupling constants ranging from antiferromagnetic (J = −320 K) to ferromagnetic (J = 24 K) .

Biological Activity

1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 2034510-64-8

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiadiazole precursors. The methods may vary but often include cyclization reactions that yield the desired heterocyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Mechanism of Action : Thiadiazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. They often target specific signaling pathways involved in tumor growth.
  • Case Study : A study demonstrated that a related thiadiazole derivative exhibited significant cytotoxicity against various cancer cell lines including breast and lung cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Spectrum of Activity : The compound has shown effectiveness against a range of bacteria and fungi. In vitro tests indicate that it exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to be due to disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases:

  • Research Findings : Studies have indicated that thiadiazole derivatives can reduce inflammatory markers in animal models. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) is essential for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies sulfur-oxygen (S=O) and C-N stretching modes. For crystallographic validation, reference to Cambridge Structural Database (CCDC) entries of analogous thiadiazole 2,2-dioxides (e.g., CCDC 1231842 for 3-methyl-4-phenyl derivatives) provides benchmark data for structural comparisons .

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended, as they integrate exact exchange terms to improve accuracy in thermochemical properties, ionization potentials, and electron affinity calculations . Basis sets such as 6-31G(d) are suitable for optimizing geometries and computing frontier molecular orbitals (HOMO/LUMO), which are critical for understanding charge-transfer behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Systematic validation is required:
  • Step 1 : Replicate experimental conditions (e.g., solvent polarity, temperature) in DFT calculations to ensure alignment.
  • Step 2 : Compare computed activation energies with kinetic experimental data (e.g., Arrhenius plots).
  • Step 3 : Use multi-reference methods (e.g., CASSCF) if singlet-triplet gaps or diradical intermediates are suspected. Contradictions may arise from approximations in exchange-correlation functionals, necessitating higher-level theory (e.g., CCSD(T)) for critical parameters .

Q. What strategies optimize regioselectivity in functionalizing the thiadiazole ring?

  • Methodological Answer :
  • Electrophilic Substitution : Direct nitration/sulfonation at the benzo-fused position using HNO₃/H₂SO₄, guided by electron-withdrawing effects of the 2,2-dioxide group.
  • Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to modify the pyridinylmethyl group. Steric hindrance from the methyl group may necessitate bulky ligands (e.g., SPhos) .

Q. How can the compound’s potential in organic electronics be evaluated?

  • Methodological Answer :
  • Charge Mobility : Use time-resolved microwave conductivity (TRMC) or space-charge-limited current (SCLC) measurements.
  • Optoelectronic Properties : UV-vis spectroscopy and cyclic voltammetry determine bandgap and redox potentials. Compare with bulk heterojunction (BHJ) solar cell requirements, such as alignment with fullerene derivatives (e.g., PCBM) for electron transfer .

Q. What protocols assess biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • In Silico Screening : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina, prioritizing the thiadiazole ring’s electrostatic interactions.
  • In Vitro Assays : Radioligand displacement studies (e.g., norepinephrine transporter binding, as in HAPTHI derivatives) require tritiated analogs and membrane preparations from transfected cells .

Data Contradiction and Validation

Q. How should conflicting crystallographic data on bond lengths/angles be addressed?

  • Methodological Answer :
  • Cross-Validation : Compare with high-resolution CCDC entries (e.g., CCDC 1231842 for methyl-phenyl analogs) .
  • Dynamic Effects : Use variable-temperature XRD to distinguish static disorder from thermal motion.
  • Computational Support : Geometry optimization via DFT can identify outliers due to crystal packing effects .

Tables for Key Data

Property Method Reference
Crystallographic DataSingle-crystal XRD (CCDC 1231842)
HOMO/LUMO GapB3LYP/6-31G(d) DFT
Synthetic Yield OptimizationTriethylamine/ethanol reflux
Charge MobilitySCLC Measurements

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